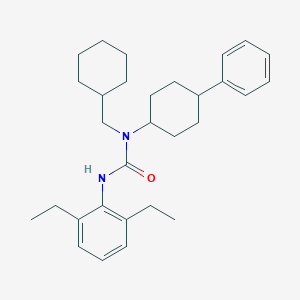
trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea
Übersicht
Beschreibung
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, also known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. DPCPX has been widely used in scientific research to elucidate the role of adenosine A1 receptors in various biological processes.
Wirkmechanismus
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea acts as a competitive antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and immune system, and their activation leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea binds to the adenosine A1 receptor and prevents the binding of adenosine, leading to an increase in cAMP levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have a range of biochemical and physiological effects depending on the tissue or organ system being studied. In the brain, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase neuronal excitability and synaptic transmission, leading to enhanced cognitive function and memory consolidation. In the heart, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase heart rate and contractility, leading to improved cardiovascular function. In the immune system, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate the release of cytokines and chemokines, leading to altered immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has several advantages as a research tool. It is highly selective for the adenosine A1 receptor, making it a useful tool for studying the specific effects of adenosine A1 receptor activation. It is also relatively stable and can be easily synthesized in the laboratory. However, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to use in long-term studies. Additionally, it has been shown to have some off-target effects on other adenosine receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea and adenosine A1 receptors. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of research is the role of adenosine A1 receptors in pain perception and analgesia. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate pain perception in animal models, and further research is needed to determine its potential as a therapeutic target for pain management. Finally, there is a need for the development of more selective and stable adenosine A1 receptor antagonists that can be used in long-term studies in vivo.
Wissenschaftliche Forschungsanwendungen
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. It has been shown to have a high affinity for the adenosine A1 receptor and is highly selective compared to other adenosine receptor antagonists. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the brain. It has also been used to study the role of adenosine A1 receptors in cardiovascular function, immune response, and sleep regulation.
Eigenschaften
CAS-Nummer |
145410-51-1 |
|---|---|
Produktname |
trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea |
Molekularformel |
C30H42N2O |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |
InChI |
InChI=1S/C30H42N2O/c1-3-24-16-11-17-25(4-2)29(24)31-30(33)32(22-23-12-7-5-8-13-23)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h6,9-11,14-17,23,27-28H,3-5,7-8,12-13,18-22H2,1-2H3,(H,31,33) |
InChI-Schlüssel |
JEGOWZPPTDFWFH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |
Synonyme |
1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

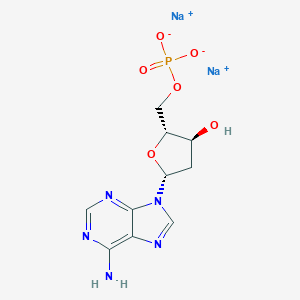
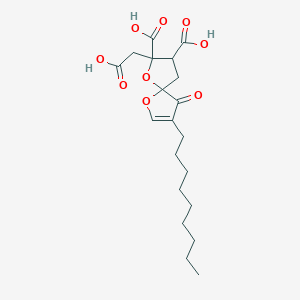
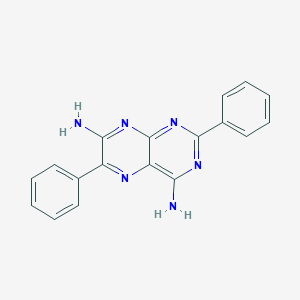
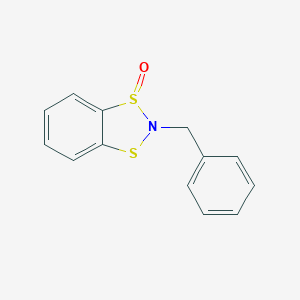


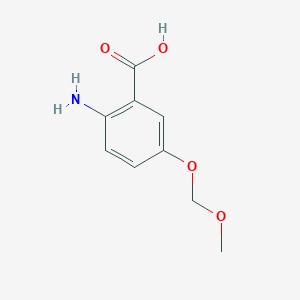

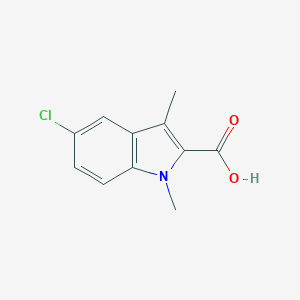

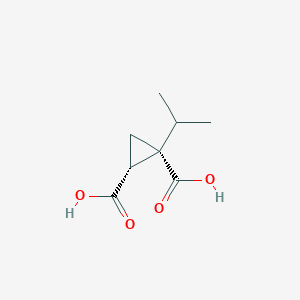

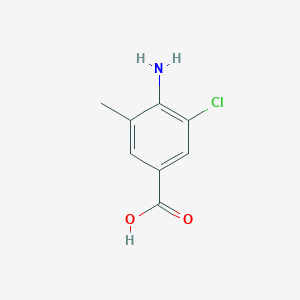
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)